Cobicistat-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

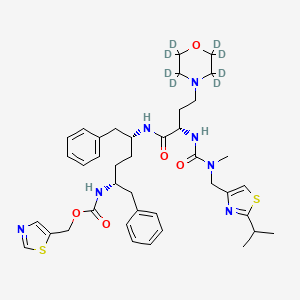

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1/i18D2,19D2,20D2,21D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIGNRJZKPOIKD-OZLZWQNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)NC(=O)N(C)CC5=CSC(=N5)C(C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cobicistat-d8 and its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobicistat-d8 is the deuterated analogue of Cobicistat, a potent and selective mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes. Lacking intrinsic anti-HIV activity, Cobicistat is utilized as a pharmacokinetic enhancer (or "booster") for certain antiretroviral drugs, primarily HIV protease inhibitors and the integrase inhibitor elvitegravir. The incorporation of deuterium in this compound makes it an ideal internal standard for the quantitative analysis of Cobicistat in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of this compound, its primary use in research, detailed experimental protocols for its application, and a summary of relevant quantitative data. Furthermore, this guide illustrates key signaling and metabolic pathways associated with Cobicistat using Graphviz diagrams.

Introduction to Cobicistat and this compound

Cobicistat is a structural analogue of ritonavir, another potent CYP3A4 inhibitor, but it does not possess anti-HIV activity.[1] This lack of antiviral effect is a key advantage as it reduces the risk of developing drug-resistant HIV mutations.[1] The primary function of Cobicistat is to inhibit CYP3A enzymes, which are responsible for the metabolism of many drugs.[1] By inhibiting CYP3A, Cobicistat increases the systemic exposure and prolongs the half-life of co-administered drugs that are substrates of this enzyme system, thereby improving their efficacy and allowing for less frequent dosing.[1][2]

This compound is a stable isotope-labeled version of Cobicistat where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule with a higher mass, which can be readily distinguished from the unlabeled Cobicistat by a mass spectrometer. This property makes this compound an excellent internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Primary Use of this compound in Research

The predominant application of this compound in a research setting is as an internal standard for the accurate and precise quantification of Cobicistat in various biological samples, such as plasma and serum. In pharmacokinetic and drug metabolism studies, an internal standard is crucial for correcting for variability in sample preparation and instrument response.

Quantitative Data

The following tables summarize key quantitative data related to the analytical methods for Cobicistat quantification using a deuterated internal standard and the pharmacokinetic properties of Cobicistat.

Table 1: LC-MS/MS Method Parameters for Cobicistat Quantification

| Parameter | Value | Reference |

| Chromatography | ||

| Column | XBridge C18, 2.1 mm x 50 mm | |

| Mobile Phase | 80:20 methanol/water with 0.1% formic acid | |

| Flow Rate | 0.4 mL/min | |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| MS/MS Transition (Cobicistat) | m/z 776.5 → 606.2 | |

| MS/MS Transition (this compound) | m/z 784.5 → 614.5 | |

| Method Validation | ||

| Linearity Range | 10 - 4000 ng/mL | |

| Inter-day Precision (%CV) | < 15% | |

| Inter-day Accuracy (%Bias) | Within ±15% |

Table 2: Pharmacokinetic Parameters of Cobicistat in Healthy Volunteers

| Parameter | Geometric Mean (90% CI) | Reference |

| Cmax (ng/mL) | 1190 (1080 - 1310) | [3] |

| AUC0-24 (ng·h/mL) | 9730 (8780 - 10800) | [3] |

| C24 (ng/mL) | 110 (80 - 150) | [3] |

Table 3: Inhibitory Potency of Cobicistat against CYP Isoforms

| CYP Isoform | IC50 (µM) | Reference |

| CYP3A4 | 0.15 | [4] |

| CYP2D6 | Weak inhibitor | [5] |

| Other CYPs (1A2, 2B6, 2C8, 2C9, 2C19) | No significant inhibition | [4] |

Experimental Protocols

This section provides a detailed methodology for the quantification of Cobicistat in human plasma using this compound as an internal standard, synthesized from established LC-MS/MS methods.

Materials and Reagents

-

Cobicistat analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Cobicistat Stock Solution (1 mg/mL): Accurately weigh and dissolve Cobicistat in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cobicistat stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound in methanol.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume of the this compound internal standard working solution.

-

Add 3 volumes of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., XBridge C18, 2.1 mm x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Program: A suitable gradient to separate Cobicistat from endogenous plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for Cobicistat and this compound as specified in Table 1.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Cobicistat to this compound against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting to fit the data. Determine the concentration of Cobicistat in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and metabolic fate of Cobicistat.

Figure 1: Mechanism of Cobicistat as a Pharmacokinetic Enhancer.

Figure 2: Simplified Metabolic Pathway of Cobicistat.

Figure 3: Cobicistat's Effect on Renal Creatinine Transporters.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary role as an internal standard enables the robust and reliable quantification of Cobicistat, which is essential for pharmacokinetic studies and therapeutic drug monitoring. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals. The illustrated signaling and metabolic pathways offer a clear understanding of the mechanism of action and biotransformation of Cobicistat, further aiding in the design and interpretation of research studies.

References

- 1. What is the mechanism of Cobicistat? [synapse.patsnap.com]

- 2. Cobicistat: a review of its use as a pharmacokinetic enhancer of atazanavir and darunavir in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of dolutegravir with and without darunavir/cobicistat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cobicistat-d8: Chemical Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cobicistat-d8, a deuterated analogue of Cobicistat. The document details its chemical structure, molecular formula, physicochemical properties, and its primary mechanism of action. Furthermore, it outlines established analytical methodologies for the quantification of Cobicistat, which are applicable to its deuterated form, and provides insight into its synthesis.

Core Chemical and Physical Data

This compound is the deuterated form of Cobicistat, a potent and selective inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2] It is primarily utilized as an internal standard in pharmacokinetic studies for the quantification of Cobicistat via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3] The inclusion of deuterium atoms provides a distinct mass signature, facilitating accurate measurement without interfering with the analysis of the non-deuterated compound.

Chemical Structure and Formula

The chemical structure of this compound is identical to that of Cobicistat, with the exception of eight deuterium atoms replacing hydrogen atoms on the morpholine ring.

Synonyms: GS-9350-d8, (3R,6R,9S)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-9-[2-(4-morpholinyl-d8)ethyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic acid, 5-thiazolylmethyl ester[3][4]

| Parameter | Value | Reference |

| Molecular Formula | C40H45D8N7O5S2 | [4][5] |

| Molecular Weight | 784.07 g/mol | [5][6] |

| CAS Number | 2699607-48-0 | [1][4] |

| Unlabelled CAS Number | 1004316-88-4 | [5] |

Physicochemical Properties

The following table summarizes the known physicochemical properties of Cobicistat. These properties are expected to be very similar for this compound.

| Property | Value | Reference |

| Formulation | A solid | [4] |

| Purity | ≥99% deuterated forms (d1-d8) | [4] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mL | [4][7] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years | [4] |

Mechanism of Action: CYP3A Inhibition

Cobicistat acts as a mechanism-based inhibitor of CYP3A enzymes.[7] This inhibition boosts the systemic exposure of co-administered antiretroviral drugs, such as atazanavir and darunavir, that are metabolized by CYP3A.[1][5] Unlike some other pharmacokinetic enhancers, Cobicistat is devoid of anti-HIV activity, which reduces the risk of developing drug resistance.[1][6]

The following diagram illustrates the inhibitory effect of Cobicistat on the metabolic pathway of a co-administered antiretroviral drug.

Caption: Cobicistat inhibits the CYP3A enzyme, preventing the metabolism of co-administered antiretroviral drugs and thereby increasing their systemic concentration.

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly detailed, its synthesis would follow the general principles of Cobicistat synthesis, utilizing deuterated morpholine as a starting material. The following sections describe established analytical methods for the quantification of Cobicistat, which are directly applicable for this compound as an internal standard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Estimation of Atazanavir and Cobicistat

This method has been developed for the simultaneous quantification of Atazanavir and Cobicistat in pharmaceutical dosage forms.

-

Instrumentation: RP-HPLC system with a UV-Vis detector.

-

Column: Xterra C18 (150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer and methanol in a 35:65 (v/v) ratio.

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 260 nm.

-

Retention Times: Atazanavir (2.536 min) and Cobicistat (3.266 min).

-

Linearity: The method demonstrated linearity in the concentration range of 50-150% for both drugs, with a regression coefficient of 0.999.

-

Validation: The method was validated according to ICH guidelines, showing high accuracy, precision, and reliability.[8]

Ultra-Performance Liquid Chromatography (UPLC) Method for Simultaneous Determination of Atazanavir and Cobicistat

This UPLC method offers a more rapid analysis for the simultaneous determination of Atazanavir and Cobicistat.

-

Instrumentation: UPLC system with a photodiode array (PDA) detector.

-

Column: C18 HSS (100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile in a 45:55 (v/v) ratio, with the pH adjusted to 3.0.

-

Flow Rate: 0.2 mL/min.

-

Detection Wavelength: 254 nm.

-

Retention Times: Atazanavir (0.536 min) and Cobicistat (1.366 min).

-

Linearity Range: 75-450 µg/mL for Atazanavir and 37.5-225 µg/mL for Cobicistat.

-

Validation: The method was validated as per ICH guidelines, with a correlation coefficient of 0.999 for both analytes.[9]

The following workflow diagram illustrates the general steps involved in the UPLC analysis of Cobicistat.

Caption: A generalized workflow for the quantitative analysis of Cobicistat using UPLC, from sample preparation to data analysis.

Synthesis Overview

The synthesis of Cobicistat involves a multi-step process. While specific details for the synthesis of this compound are proprietary, it would involve the use of a deuterated morpholine precursor. Patent literature describes the synthesis of Cobicistat through the coupling of key intermediates. One patented process involves the preparation of (S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide and its subsequent reaction with other precursors to form the Cobicistat molecule.[10] Another approach details the use of novel crystalline piperidine sulfamoyl intermediates to improve the yield and purity of the final product.[11] These synthetic routes highlight the complexity of the molecule's construction and the importance of carefully controlled reaction conditions.

Conclusion

This compound is an essential tool for researchers and drug development professionals, enabling the precise quantification of Cobicistat in various biological matrices. Its well-defined chemical structure and physicochemical properties, coupled with robust analytical methodologies, ensure its reliability as an internal standard. A thorough understanding of its mechanism of action as a CYP3A inhibitor is crucial for its application in pharmacokinetic and drug-drug interaction studies. The information presented in this guide serves as a valuable technical resource for the scientific community engaged in the study and application of Cobicistat.

References

- 1. What is the mechanism of Cobicistat? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cobicistat: a review of its use as a pharmacokinetic enhancer of atazanavir and darunavir in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Analytical method for simultaneous estimation of atazanavir and cobicistat. [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2014057498A2 - Process for the preparation of cobicistat intermediates - Google Patents [patents.google.com]

- 11. WO2015083066A1 - Preparation of cobicistat intermediates - Google Patents [patents.google.com]

The Dual Utility of Deuterium in Cobicistat-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of deuterium labeling in Cobicistat-d8, the deuterated isotopologue of the potent CYP3A4 inhibitor, Cobicistat. The primary applications of deuterium labeling in this context are twofold: its critical function as an internal standard in bioanalytical assays and the potential, though less emphasized, modulation of its metabolic profile through the kinetic isotope effect.

Cobicistat: A Pharmacokinetic Enhancer

Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, crucial for the metabolism of many drugs.[1][2] It is co-administered with certain antiretroviral agents, such as atazanavir and darunavir, to increase their plasma concentrations, thereby enhancing their therapeutic efficacy at lower and safer doses.[1][2][3] While it effectively inhibits the metabolism of other drugs, Cobicistat itself is metabolized, primarily by CYP3A and to a lesser extent by CYP2D6 enzymes.[1][4]

The Principal Role of this compound: An Ideal Internal Standard

The most prominent and well-documented application of this compound is its use as an internal standard for the precise quantification of Cobicistat in biological matrices using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis for several reasons:[5][6][7]

-

Similar Physicochemical Properties: this compound and Cobicistat exhibit nearly identical chemical and physical properties, ensuring they behave similarly during sample extraction, chromatography, and ionization.[5]

-

Co-elution: In chromatographic separations, this compound co-elutes with the unlabeled Cobicistat, meaning they experience the same matrix effects (ionization suppression or enhancement), which can be a significant source of variability.[7]

-

Mass Differentiation: The increased mass of this compound due to the eight deuterium atoms allows for its distinct detection from the unlabeled drug by the mass spectrometer.[5]

The use of a deuterated internal standard like this compound significantly improves the accuracy, precision, and reproducibility of bioanalytical methods by compensating for analyte loss during sample processing and for variability in instrument response.[6][8]

Experimental Protocol: Quantification of Cobicistat in Human Plasma using this compound as an Internal Standard

The following is a generalized but detailed protocol for the quantification of Cobicistat in human plasma, a common procedure in pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

To a 100 µL aliquot of human plasma, add 20 µL of this compound solution (the internal standard) of a known concentration (e.g., 100 ng/mL in methanol).

-

Vortex mix for 30 seconds.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Cobicistat: [Precursor Ion (M+H)+ → Product Ion]

-

MRM Transition for this compound: [(M+8)+H]+ → Product Ion]

-

-

3. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of Cobicistat to the peak area of this compound against the known concentrations of Cobicistat standards.

-

The concentration of Cobicistat in the unknown plasma samples is then determined from this calibration curve.

The Secondary Aspect: The Kinetic Isotope Effect (KIE)

Deuterium labeling can also intentionally alter the metabolic profile of a drug through the kinetic isotope effect (KIE).[9][10][11] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[10] This can lead to:

-

Increased metabolic stability.[12]

-

Reduced formation of specific metabolites.

-

Improved pharmacokinetic properties, such as increased half-life and bioavailability.[12]

Cobicistat is metabolized through various pathways, including glycine conjugation, N-acetyl cysteine conjugation, morpholine ring-opening, and thiazole ring-opening.[13] The major enzymes involved are CYP3A4 and CYP2D6.[13] The synonym for this compound, "4-(morpholino-d8)butanamido," indicates that the deuterium atoms are located on the morpholine ring. Metabolism involving the morpholine ring could therefore be attenuated in this compound due to the KIE.

While the primary purpose of this compound is as an internal standard, the deuterium labeling on the morpholino moiety could potentially slow down its metabolism at this site, leading to a different pharmacokinetic profile compared to the unlabeled drug. However, without specific comparative pharmacokinetic data, this remains a theoretical advantage.

Data Presentation

| Parameter | Cobicistat (Hypothetical) | This compound (Hypothetical) | Potential Implication of Deuterium Labeling |

| t1/2 (half-life) | 3.5 hours | 4.5 hours | Slower metabolism could lead to a longer half-life. |

| AUC (Area Under the Curve) | 5000 ng·h/mL | 6500 ng·h/mL | Reduced metabolic clearance would increase overall drug exposure. |

| CL (Clearance) | 30 L/h | 23 L/h | Slower rate of elimination from the body. |

| Metabolite X Formation | 15% of dose | 8% of dose | If Metabolite X is formed via morpholine ring metabolism, its formation would be reduced. |

Visualizations

Cobicistat Metabolism and the Potential Impact of Deuterium Labeling

Caption: Potential impact of deuterium labeling on Cobicistat metabolism.

Experimental Workflow for Bioanalysis using this compound

Caption: Bioanalytical workflow using this compound as an internal standard.

Logical Relationship of Deuterium Labeling Utility

Caption: The dual applications of deuterium labeling in this compound.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Cobicistat? [synapse.patsnap.com]

- 3. Cobicistat - Wikipedia [en.wikipedia.org]

- 4. Biotransformation of cobicistat: metabolic pathways and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Home - Cerilliant [cerilliant.com]

- 8. researchgate.net [researchgate.net]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biotransformation of Cobicistat: Metabolic Pathways and Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Cobicistat-d8

An In-depth Technical Guide to the Physical and Chemical Properties of Cobicistat-d8

Introduction

This compound is the deuterated form of Cobicistat, a potent and selective mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2] While Cobicistat itself possesses no anti-HIV activity, it serves as a pharmacokinetic enhancer (or "booster") for other antiretroviral drugs by inhibiting their metabolism, thereby increasing their systemic exposure.[1][3] this compound is primarily utilized as an internal standard for the quantification of Cobicistat in biological matrices using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its use.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C40H45D8N7O5S2 | [4] |

| Molecular Weight | 784.1 g/mol | [4] |

| CAS Number | 2699607-48-0 | [4] |

| Appearance | Solid | |

| Purity | ≥99% deuterated forms (d1-d8) | [4] |

| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 10 mg/ml | [4] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥ 4 years | [4] |

Mechanism of Action: CYP3A Inhibition

Cobicistat functions as a potent and selective inhibitor of the CYP3A subfamily of enzymes, which are crucial for the metabolism of many antiretroviral drugs, particularly protease inhibitors like atazanavir and darunavir.[3] By blocking CYP3A-mediated metabolism, Cobicistat increases the plasma concentrations of these co-administered drugs, allowing for lower or less frequent dosing and enhancing their therapeutic efficacy.[3] Unlike the earlier boosting agent ritonavir, Cobicistat is highly selective for CYP3A and lacks inherent antiviral activity, which reduces the risk of contributing to the development of drug resistance.[3]

Mechanism of Cobicistat as a CYP3A inhibitor.

Experimental Protocols

This compound is an essential tool for the bioanalysis of Cobicistat. A typical experimental protocol involves its use as an internal standard in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Cobicistat and other antiretroviral agents in plasma or tablet dosage forms.

Simultaneous Determination of Cobicistat and Darunavir by RP-HPLC

This section outlines a representative method for the simultaneous estimation of Cobicistat and Darunavir in a tablet dosage form using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To develop and validate a simple, accurate, and reproducible RP-HPLC method for the simultaneous determination of Darunavir and Cobicistat in pharmaceutical formulations.[5]

Materials and Instrumentation:

-

HPLC System: An HPLC system equipped with a UV-Vis detector and a data acquisition system (e.g., Agilent 1200).[6]

-

Column: Thermosil ODS C-18 Column (250x4.6mm, 5µm particle size).[5]

-

Reagents: Acetonitrile (HPLC grade), Phosphate buffer (pH 7.0), Water (HPLC grade).[5]

-

Standards: Reference standards of Darunavir and Cobicistat.

-

Internal Standard: this compound.

Chromatographic Conditions:

-

Mobile Phase: A mixture of Phosphate buffer (pH 7.0) and acetonitrile in a 45:55 v/v ratio.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 253 nm.[5]

-

Injection Volume: 10 µL.[6]

-

Column Temperature: Ambient.

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase by mixing 450 mL of Phosphate buffer (pH 7.0) with 550 mL of acetonitrile. The resulting solution should be filtered through a 0.45 µm membrane filter and degassed by sonication for 10 minutes.[5]

-

Preparation of Standard Stock Solution: Accurately weigh and transfer 8 mg of Darunavir and 1.5 mg of Cobicistat reference standards into a 25 mL volumetric flask. Dissolve in the mobile phase and dilute to the mark. This yields a standard solution containing 320 µg/mL of Darunavir and 60 µg/mL of Cobicistat.[5]

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 60 µg/mL.

-

Preparation of Sample Solution: Weigh and finely powder 10 tablets (each containing 800 mg of Darunavir and 150 mg of Cobicistat). Transfer a quantity of the powder equivalent to one tablet into a 25 mL volumetric flask. Add a suitable volume of mobile phase, sonicate for 5 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter.[5]

-

Analysis: Inject equal volumes of the standard and sample solutions (spiked with the internal standard) into the chromatograph. Record the peak areas and calculate the concentrations of Darunavir and Cobicistat in the sample.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]

Analytical workflow for Cobicistat quantification.

Conclusion

This compound is a critical analytical reagent for the accurate quantification of Cobicistat in various matrices. Its physical and chemical properties are well-defined, and its application as an internal standard is established in numerous validated chromatographic methods. A thorough understanding of its properties and the associated analytical protocols is essential for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical diagnostics, particularly in the context of HIV treatment and management.

References

An In-depth Technical Guide to the Structural and Functional Distinctions Between Cobicistat and Cobicistat-d8

This technical guide provides a comprehensive analysis of the structural, physicochemical, and functional differences between Cobicistat and its deuterated isotopologue, Cobicistat-d8. Designed for researchers, scientists, and drug development professionals, this document details the core distinctions, applications, and relevant experimental methodologies.

Introduction: Cobicistat and its Deuterated Analog

Cobicistat is a potent, mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2][3] It is utilized as a pharmacokinetic enhancer (or "booster") in antiretroviral therapy, primarily for HIV-1 infection.[1][2][4] By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure of co-administered antiretroviral drugs like atazanavir and darunavir, allowing for less frequent dosing and improved efficacy.[1][2][3] Cobicistat itself possesses no anti-HIV activity.[1][3]

This compound is a stable, isotope-labeled version of Cobicistat where eight hydrogen atoms have been replaced with deuterium.[5][6][7] This structural modification makes it an ideal internal standard for the quantitative analysis of Cobicistat in biological matrices using mass spectrometry-based assays.[7][8]

Core Structural Differences

The fundamental structural difference between Cobicistat and this compound lies in the isotopic substitution on the morpholine ring. In this compound, all eight hydrogen atoms on the morpholine moiety are replaced by deuterium atoms.[6][7] This substitution is precise and does not alter the core chemical scaffold or the pharmacologically active regions of the molecule.

Caption: Structural comparison highlighting the deuterated morpholine ring in this compound.

Comparative Physicochemical Data

The isotopic substitution results in a predictable increase in the molecular weight of this compound compared to Cobicistat. The following table summarizes their key quantitative properties.

| Property | Cobicistat | This compound |

| Molecular Formula | C₄₀H₅₃N₇O₅S₂[2][9][10] | C₄₀H₄₅D₈N₇O₅S₂[6][7] |

| Molecular Weight | ~776.03 g/mol [1][10] | ~784.1 g/mol [7] |

| Monoisotopic/Accurate Mass | 775.35496 g/mol [1] | 783.405 g/mol [6] |

| CAS Number | 1004316-88-4[2][10] | 2699607-48-0[5][7] |

Mechanism of Action and Pharmacokinetic Enhancement

Cobicistat functions by irreversibly inhibiting CYP3A enzymes, the primary metabolic pathway for many antiretroviral agents. This inhibition leads to increased plasma concentrations, a longer half-life, and a higher area under the curve (AUC) for the co-administered drug, thereby "boosting" its therapeutic effect. The deuteration in this compound does not impact this inhibitory mechanism; its purpose is purely analytical.

Caption: Cobicistat inhibits CYP3A, preventing the metabolism of co-administered drugs.

Experimental Protocols: Quantification using LC-MS/MS

The primary application of this compound is as an internal standard in bioanalytical methods for quantifying Cobicistat. Its chemical similarity ensures it behaves identically during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by a mass spectrometer.

Objective: To determine the concentration of Cobicistat in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Pipette 10 µL of human plasma into a microcentrifuge tube.[8]

-

Add 300 µL of acetonitrile containing the internal standard, this compound (e.g., at 300 ng/mL).[8]

-

Vortex the mixture to precipitate plasma proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase HPLC column (e.g., MacMod Ace-5, 2.1 × 150 mm).[8]

-

Mobile Phase: A gradient elution is typically used, for example:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

-

-

Injection Volume: 5 µL.[8]

-

Flow Rate: 0.6 mL/min to 0.8 mL/min.[8]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (Cobicistat) and the internal standard (this compound).

-

Cobicistat Transition: m/z 776.4 → m/z 502.3 (Example)

-

This compound Transition: m/z 784.4 → m/z 510.3 (Example)

-

-

Quantification: The concentration of Cobicistat is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared with known concentrations of Cobicistat.

-

Caption: Experimental workflow for the quantification of Cobicistat using this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cobicistat | C40H53N7O5S2 | CID 25151504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cobicistat - Wikipedia [en.wikipedia.org]

- 4. Cobicistat: a review of its use as a pharmacokinetic enhancer of atazanavir and darunavir in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Pharmacokinetics of Darunavir and Cobicistat in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. scbt.com [scbt.com]

Navigating Isotopic Purity: A Technical Guide for Cobicistat-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity requirements for Cobicistat-d8, a deuterated internal standard critical for bioanalytical and pharmacokinetic (PK) studies. Ensuring the isotopic purity of this compound is paramount for the accuracy and reliability of quantitative analyses in drug development. This guide outlines the rationale for these requirements, presents typical specifications, details experimental protocols for purity assessment, and illustrates the mechanism of action of Cobicistat.

The Critical Role of Isotopic Purity in Deuterated Internal Standards

This compound serves as an ideal internal standard in mass spectrometry-based assays for the quantification of Cobicistat.[1] Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte of interest.[2] This ensures that any variability during sample preparation, chromatography, and ionization affects both the analyte and the internal standard equally, allowing for accurate normalization of the signal.[3]

However, the presence of unlabeled Cobicistat (d0) as an impurity in the this compound standard can lead to an overestimation of the analyte concentration. Therefore, stringent control and verification of the isotopic purity are essential to maintain the integrity of bioanalytical data. Regulatory bodies emphasize the need for high isotopic enrichment to prevent such cross-talk between the analyte and the internal standard.

Quantitative Data on Isotopic Purity Specifications

The isotopic purity of this compound is a critical quality attribute. Manufacturers of deuterated standards provide a Certificate of Analysis (CoA) that specifies the isotopic enrichment. Below is a summary of typical quantitative specifications for this compound.

| Parameter | Specification | Method of Analysis |

| Isotopic Enrichment | ≥ 98% | Mass Spectrometry, NMR Spectroscopy |

| Deuterated Forms (d1-d8) | ≥ 99% | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC, UPLC |

| Unlabeled (d0) Impurity | ≤ 0.5% | Mass Spectrometry |

Note: Specifications may vary slightly between different suppliers and batches.

Mechanism of Action: Cobicistat as a CYP3A4 Inhibitor

Cobicistat is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] It is used as a pharmacokinetic enhancer to boost the plasma concentrations of co-administered antiretroviral drugs that are metabolized by CYP3A4.[4] The inhibitory action of Cobicistat involves direct coordination of its thiazole nitrogen to the heme iron of the CYP3A4 enzyme.[6][7] This interaction prevents the enzyme from metabolizing its substrates, thereby increasing their bioavailability.

The following diagram illustrates the inhibitory effect of Cobicistat on the CYP3A4 catalytic cycle.

Caption: Cobicistat inhibits the CYP3A4 enzyme by binding to it and forming an inactive complex.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative NMR (qNMR) Spectroscopy for Isotopic Enrichment

Quantitative NMR provides a robust method for determining the isotopic enrichment of deuterated compounds.[8][9]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound and a certified internal standard of known purity in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions in this compound, relative to the non-deuterated positions and the internal standard, provides a measure of isotopic enrichment.

-

²H NMR Acquisition: For a more direct measurement, acquire a ²H NMR spectrum. The integral of the deuterium signal can be compared to that of a reference standard to quantify the deuterium content.[10]

-

Data Analysis: Calculate the isotopic enrichment by comparing the integral of the residual proton signals at the deuterated positions with the integrals of protons at non-deuterated positions or the internal standard.

The following workflow illustrates the general process for qNMR analysis.

Caption: A generalized workflow for determining isotopic purity using quantitative NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is a highly sensitive technique for assessing isotopic purity and detecting the presence of unlabeled Cobicistat.[11][12]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

LC Separation: Inject the sample into an LC system to chromatographically separate this compound from any potential impurities. A typical setup would involve a C18 column with a gradient elution using mobile phases such as acetonitrile and water with a modifier like formic acid.[13][14]

-

MS Detection: Analyze the eluent using a high-resolution mass spectrometer. Acquire full scan mass spectra to observe the distribution of isotopologues (d0 to d8).

-

Data Analysis: Extract the ion chromatograms for each isotopologue. The isotopic purity is calculated from the relative peak areas of the different isotopologues. The percentage of the d0 isotopologue corresponds to the level of unlabeled impurity.

The following diagram outlines the experimental workflow for LC-MS/MS analysis.

Caption: A schematic of the LC-MS/MS workflow for assessing the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability of bioanalytical data. A thorough understanding of the purity requirements, the analytical methods for their verification, and the mechanism of action of Cobicistat is essential for researchers and scientists in the field of drug development. This guide provides the foundational knowledge and practical insights necessary to ensure the appropriate use and quality control of this compound as an internal standard.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cobicistat? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Certificate of Analysis for Cobicistat-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth understanding of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Cobicistat-d8. This compound is the deuterated analog of Cobicistat, a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2][3][4] It is utilized as a pharmacokinetic enhancer for antiretroviral drugs in the treatment of HIV-1 infection.[2][3][4] The inclusion of deuterium atoms in the molecule makes it a valuable internal standard for pharmacokinetic and metabolism studies. This guide will delve into the critical quality attributes, analytical methodologies, and the biological context of Cobicistat.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, providing a clear overview of its chemical and physical properties.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1,3-thiazol-5-ylmethyl N-[5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate[5] |

| Molecular Formula | C₄₀H₄₅D₈N₇O₅S₂ |

| Molecular Weight | 783.405[5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Purity and Quality Attributes

| Parameter | Method | Result |

| Purity (by HPLC) | HPLC-UV | ≥ 98% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation |

| Identity (by ¹H NMR) | ¹H NMR Spectroscopy | Conforms to Structure |

| Identity (by MS) | Mass Spectrometry | Conforms to Molecular Weight |

| Residual Solvents | GC-HS | Meets USP <467> Requirements |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the data presented in a Certificate of Analysis. The following sections outline the typical experimental protocols used to assess the quality of this compound.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.[6]

-

Column: Atlantis C18 column (100 x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[6]

-

Gradient Program: A typical gradient might start at a lower percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

Detection Wavelength: 240 nm.[6]

-

Procedure: A solution of this compound is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks to calculate the purity.

2.2. Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 100-1000.

-

Procedure: A dilute solution of this compound is infused into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound. The isotopic distribution of this peak is analyzed to confirm the molecular formula and calculate the deuterium incorporation percentage.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum or the expected structure to confirm the identity. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

Mandatory Visualizations

The following diagrams illustrate key concepts related to Cobicistat's mechanism of action and a typical analytical workflow.

Caption: Mechanism of Cobicistat as a CYP3A4 inhibitor.

Caption: A typical analytical workflow for generating a Certificate of Analysis.

Cobicistat's Role in Drug Development

Cobicistat was developed to enhance the systemic exposure of co-administered antiretroviral agents that are metabolized by CYP3A enzymes.[2] Unlike ritonavir, another commonly used pharmacokinetic enhancer, Cobicistat has no intrinsic anti-HIV activity, which reduces the risk of developing drug resistance.[3] Its primary function is to inhibit CYP3A, thereby slowing the metabolism of other drugs and increasing their plasma concentrations.[3][4] This allows for lower or less frequent dosing of the primary therapeutic agent, potentially reducing side effects and improving patient adherence.[3] Cobicistat is a component of several fixed-dose combination therapies for HIV, including those containing elvitegravir, atazanavir, and darunavir.[1][2]

This guide provides a comprehensive overview of the key information and methodologies associated with a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the manufacturer.

References

- 1. Cobicistat - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cobicistat? [synapse.patsnap.com]

- 4. Cobicistat - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. ijpsonline.com [ijpsonline.com]

Methodological & Application

Application Note: Quantification of Cobicistat in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cobicistat in human plasma. The use of a stable isotope-labeled internal standard, Cobicistat-d8, ensures high accuracy and precision. The described method involves a straightforward protein precipitation extraction procedure and is suitable for pharmacokinetic studies and therapeutic drug monitoring. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the workflow.

Introduction

Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2] It is used as a pharmacokinetic enhancer to boost the plasma concentrations of certain antiretroviral drugs, such as the HIV protease inhibitors atazanavir and darunavir, and the integrase inhibitor elvitegravir.[1] By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure of these co-administered drugs, allowing for less frequent dosing and improved therapeutic efficacy.[1] Accurate and reliable measurement of Cobicistat concentrations in human plasma is crucial for clinical pharmacology and pharmacokinetic studies. This application note presents a validated LC-MS/MS method for the determination of Cobicistat in human plasma, utilizing this compound as the internal standard to correct for matrix effects and procedural variability.

Experimental

Materials and Reagents

-

Cobicistat reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (K2EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Cobicistat and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 300 ng/mL in acetonitrile.

Experimental Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of Cobicistat and this compound from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma, add 300 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Cobicistat Transition | m/z 776.5 → 606.2[3] |

| This compound Transition | m/z 784.5 → 614.5[3] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 4.9 to 2,500 ng/mL for Cobicistat in human plasma.[3] The coefficient of determination (r²) was >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 5 | < 5.0 | < 4.5 | -5.9 to 2.4 | -5.9 to 2.4 |

| Low | 10 | < 5.0 | < 4.5 | -5.9 to 2.4 | -5.9 to 2.4 |

| Medium | 200 | < 5.0 | < 4.5 | -5.9 to 2.4 | -5.9 to 2.4 |

| High | 400 | < 5.0 | < 4.5 | -5.9 to 2.4 | -5.9 to 2.4 |

Data adapted from a similar validated method with a comparable concentration range.[4][5]

Recovery

The extraction recovery of Cobicistat from human plasma was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The mean recovery was found to be consistent and reproducible across the QC levels, with a reported mean recovery efficiency of 100.8%.[3]

Signaling Pathway and Logical Relationships

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Cobicistat in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in a clinical or research setting. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of Cobicistat.

References

- 1. Cobicistat: Review of a Pharmacokinetic Enhancer for HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cobicistat Versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Darunavir and Cobicistat in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a LC-MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Cobicistat in Human Plasma using Cobicistat-d8 as an Internal Standard

Introduction

Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2] It is used as a pharmacokinetic enhancer for certain antiretroviral (ARV) drugs, such as atazanavir and darunavir, in the treatment of HIV-1 infection.[1][3] By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure of these co-administered drugs, allowing for less frequent dosing and lower dose administration.[1][4] Accurate quantification of Cobicistat in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[5][6] This application note provides a detailed protocol for the preparation of human plasma samples for the quantification of Cobicistat using its deuterated stable isotope, Cobicistat-d8, as an internal standard (IS) by LC-MS/MS.

Principle

The method employs a liquid-liquid extraction (LLE) procedure to isolate Cobicistat and the internal standard, this compound, from human plasma.[7][8] The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is chemically identical to Cobicistat and has similar extraction recovery and ionization efficiency. However, it has a different mass-to-charge ratio (m/z), allowing for its differentiation from the analyte by the mass spectrometer. This minimizes the impact of matrix effects and variations in sample preparation, leading to high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

Cobicistat reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid

-

Ammonium formate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Stock and Working Solutions

-

Cobicistat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cobicistat reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cobicistat stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution in methanol to obtain a final concentration (e.g., 20 µg/L).[5]

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

-

Pipette 250 µL of plasma into the appropriately labeled tubes.[7]

-

Add 50 µL of the this compound internal standard working solution to all tubes except for the blank plasma sample.[7]

-

For calibration standards and QC samples, add the corresponding working solutions.

-

Add 2 mL of acetonitrile to each tube.[7]

-

Vortex the tubes for 2 minutes.[7]

-

Centrifuge the tubes at 3200 rpm for 3 minutes to precipitate proteins and separate the layers.[7]

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[7]

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., Inertsil-BDS, 250 mm x 4.6 mm, 5 µm).[7][8]

-

Mobile Phase: A gradient elution using two mobile phases is common. For example, Mobile Phase A: 0.1% o-phosphoric acid buffer and Mobile Phase B: Acetonitrile, in a ratio of 45:55 (v/v).[7][8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Cobicistat Analysis

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Inertsil-BDS C18 (250x4.6mm, 5µm) | [7][8] |

| Mobile Phase | 0.1% OPA Buffer: Acetonitrile (45:55) | [7][8] |

| Flow Rate | 1 mL/min | [7][8] |

| Injection Volume | 50 µL | [7][8] |

| Run Time | 10 min | [7][8] |

| Column Temperature | 30°C | [7][8] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |

| Detection Mode | Selected Reaction Monitoring (SRM) | [5] |

Table 2: Validation Summary for Cobicistat Quantification in Human Plasma

| Parameter | Result | Reference |

| Linearity Range | 0.01 - 10.0 µg/mL | [7][8] |

| Correlation Coefficient (r²) | 0.9992 | [7][8] |

| Accuracy (%) | ||

| Low QC (0.1 µg/mL) | 98.33 - 100.71 | [7] |

| Medium QC (1.0 µg/mL) | 98.33 - 100.71 | [7] |

| High QC (5.0 µg/mL) | 98.33 - 100.71 | [7] |

| Precision (% CV) | ||

| Within-day | 1.2 - 4.8 | [5] |

| Between-day | 0.4 - 4.3 | [5] |

| Recovery (%) | ||

| Cobicistat | 47.15 - 63.81 | [7] |

| Internal Standard | 64.91 | [7] |

Visualizations

Caption: Experimental workflow for the preparation of plasma samples for Cobicistat analysis.

Caption: Signaling pathway illustrating Cobicistat's inhibition of CYP3A4.

References

- 1. Cobicistat: a review of its use as a pharmacokinetic enhancer of atazanavir and darunavir in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cobicistat: Review of a Pharmacokinetic Enhancer for HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

- 5. Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of Cobicistat and its Effect on the Pharmacokinetics of the Anticancer Drug Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajpaonline.com [ajpaonline.com]

- 8. researchgate.net [researchgate.net]

Determining the Optimal Spiking Concentration of Cobicistat-d8 for Bioanalytical Applications

Application Note and Protocol

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving precision and accuracy. This document provides a comprehensive guide to determining the optimal spiking concentration of Cobicistat-d8, a deuterated analog of the CYP3A4 inhibitor Cobicistat, for use as an internal standard in quantitative bioanalytical methods.

Cobicistat is a critical component of several antiretroviral therapies, acting as a pharmacokinetic enhancer by inhibiting cytochrome P450 3A (CYP3A) enzymes.[1][2][3] Its deuterated form, this compound, serves as an ideal internal standard for the quantification of Cobicistat due to its nearly identical physicochemical properties, ensuring it behaves similarly during sample extraction and ionization.[4] The primary role of an internal standard is to compensate for variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[5][6]

Principle of Internal Standardization

An internal standard (IS) is a compound of known concentration that is added to all calibration standards, quality control samples, and unknown samples.[7][8] By calculating the ratio of the analyte signal to the IS signal, variations introduced during the analytical process can be normalized, leading to more accurate and reproducible results.[5][9] this compound is intended for use as an internal standard for the quantification of cobicistat by GC- or LC-MS.[4]

Experimental Approach to Determine Optimal this compound Concentration

The optimal concentration of this compound should be high enough to provide a stable and reproducible signal, yet not so high that it introduces analytical challenges such as detector saturation or isotopic contribution to the analyte signal. The following protocol outlines a systematic approach to determine the ideal spiking concentration.

Protocol 1: Evaluation of this compound Signal Intensity and Precision

Objective: To determine a this compound concentration that yields a high signal-to-noise ratio and excellent precision.

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Preparation of Working Solutions: Serially dilute the stock solution to prepare a series of working solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: Spike a consistent volume of each working solution into a blank biological matrix (e.g., human plasma) that is representative of the intended study samples.

-

Sample Extraction: Process the spiked samples using the intended bioanalytical extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method for Cobicistat.

-

Data Analysis: For each concentration, determine the peak area of this compound and calculate the mean, standard deviation, and coefficient of variation (%CV) for at least five replicate injections.

Data Presentation:

| This compound Concentration (ng/mL) | Mean Peak Area (n=5) | Standard Deviation | %CV |

| 1 | 15,000 | 2,250 | 15.0 |

| 5 | 78,000 | 7,020 | 9.0 |

| 10 | 165,000 | 9,900 | 6.0 |

| 25 | 420,000 | 16,800 | 4.0 |

| 50 | 850,000 | 25,500 | 3.0 |

| 100 | 1,750,000 | 35,000 | 2.0 |

| 250 | 4,300,000 | 64,500 | 1.5 |

| 500 | 8,700,000 | 130,500 | 1.5 |

| 1000 | 15,000,000 | 225,000 | 1.5 |

Interpretation: The optimal concentration should exhibit a %CV of less than 5%, indicating good precision.[10] Based on the hypothetical data above, concentrations of 100 ng/mL and higher provide excellent precision.

Protocol 2: Assessment of Isotopic Contribution

Objective: To ensure that the selected this compound concentration does not contribute significantly to the signal of the unlabeled Cobicistat analyte.

Methodology:

-

Preparation of Samples: Prepare two sets of samples:

-

Set A: Blank biological matrix spiked with the proposed optimal concentration of this compound (e.g., 100 ng/mL).

-

Set B: Blank biological matrix spiked with the Lower Limit of Quantification (LLOQ) concentration of Cobicistat.

-

-

LC-MS/MS Analysis: Analyze both sets of samples using the LC-MS/MS method, monitoring the mass transition for unlabeled Cobicistat in Set A.

-

Data Analysis: Compare the peak area of the unlabeled Cobicistat signal in Set A to the peak area of the Cobicistat LLOQ sample in Set B.

Data Presentation:

| Sample | Analyte | Mean Peak Area |

| Set A (this compound only) | Cobicistat (unlabeled) | 500 |

| Set B (Cobicistat at LLOQ) | Cobicistat (unlabeled) | 12,000 |

Interpretation: The contribution of the internal standard to the analyte signal should be less than 5% of the analyte response at the LLOQ.[11] In this example, the contribution is (500 / 12,000) * 100 = 4.2%, which is acceptable.

Protocol 3: Evaluation of Matrix Effects

Objective: To confirm that the chosen this compound concentration effectively compensates for matrix-induced ion suppression or enhancement.

Methodology:

-

Prepare Three Sets of Samples:

-

Set 1 (Neat Solution): Cobicistat and this compound spiked into the reconstitution solvent.

-

Set 2 (Post-Extraction Spike): Blank matrix is extracted, and the final extract is spiked with Cobicistat and this compound.

-

Set 3 (Pre-Extraction Spike): Blank matrix is spiked with Cobicistat and this compound before extraction.

-

-

Analyze and Calculate Matrix Factor: Analyze all sets and calculate the matrix factor (MF) and the IS-normalized MF.

-

MF = (Peak area in Set 2) / (Peak area in Set 1)

-

IS-Normalized MF = (Analyte/IS peak area ratio in Set 2) / (Analyte/IS peak area ratio in Set 1)

-

Data Presentation:

| Analyte | Matrix Factor (MF) | IS-Normalized Matrix Factor |

| Cobicistat | 0.75 (Ion Suppression) | 0.98 |

Interpretation: An IS-normalized matrix factor close to 1.0 indicates that the internal standard effectively tracks and corrects for matrix effects.

Visualizing the Workflow and Mechanism

To further aid in understanding the experimental process and the mechanism of action of Cobicistat, the following diagrams are provided.

Caption: Workflow for Determining Optimal this compound Concentration.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cobicistat - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Cobicistat? [synapse.patsnap.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. Internal standard - Wikipedia [en.wikipedia.org]

- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Application Note: Chromatographic Separation of Cobicistat and Cobicistat-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chromatographic separation and quantification of Cobicistat and its deuterated internal standard, Cobicistat-d8. The protocols are designed for accurate analysis in research and drug development settings, particularly for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes. It is used as a pharmacokinetic enhancer for certain antiretroviral agents in the treatment of HIV-1 infection. Accurate and reliable quantification of Cobicistat in biological matrices is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for compensating for matrix effects and variability in sample processing and instrument response, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] This application note details validated chromatographic conditions for the simultaneous analysis of Cobicistat and this compound.

Quantitative Data Summary

The following tables summarize various chromatographic conditions reported for the analysis of Cobicistat. These methods can be adapted for the simultaneous analysis of Cobicistat and this compound, primarily by utilizing LC-MS/MS detection.

Table 1: HPLC-UV Methods for Cobicistat Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Thermosil ODS C-18 (250x4.6mm, 5µm)[2] | Inertsil-BDS (250x4.6mm, 5µm)[3] | Eclipse XBD-C18 (250mm x 4.6mm, 5µ)[4] | Agilent Xterra C18 (15cm X 4.6mm, 5µm)[5] |

| Mobile Phase | Phosphate buffer (pH 7.0): Acetonitrile (45:55)[2] | 0.1% OPA Buffer: Acetonitrile (45:55)[3] | 0.01M KH2PO4 (pH 3.0): Acetonitrile (40:60)[4] | 0.05M Phosphate buffer (pH 7.0): Methanol (30:70)[5] |

| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[5] |

| Detection | UV at 253 nm[2] | PDA at 210 nm[3] | UV at 240 nm[4] | UV-PDA at 260 nm[5] |

| Retention Time | 3.5 min[2] | 4.0 min[3] | 2.979 min[4] | 2.39 min[5] |

| Linearity Range | 30-90 µg/mL[2] | 0.01–10.0 μg/ml[3] | 40-120% of an unspecified concentration | 20-100 μg/ml[5] |

Table 2: LC-MS/MS Methods for Cobicistat Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | MacMod Ace-5 C-18 (2.1 x 150 mm)[1] | C18 column (dimensions not specified)[6][7] | XBridge C18 (2.1mm x 50mm)[8] |